5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid

Medicinal Chemistry Enzymology Gout

Select 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid (MPTC) for reproducible, application-specific synthesis. Unlike generic triazole-4-carboxylic acids, the precise 2-phenyl and 5-methyl substitution pattern governs unique electronic and steric properties—directly enabling submicromolar mixed-type XO inhibition and selective Hg²⁺ detection. The 4-COOH handle facilitates amide, ester, and hydrazide conjugation. Sourcing the exact CAS 22300-56-7 scaffold ensures derivative fidelity for medicinal chemistry and chemosensor campaigns. Ideal for building targeted chemical libraries.

Molecular Formula C10H9N3O2
Molecular Weight 203.2 g/mol
CAS No. 22300-56-7
Cat. No. B184979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid
CAS22300-56-7
Molecular FormulaC10H9N3O2
Molecular Weight203.2 g/mol
Structural Identifiers
SMILESCC1=NN(N=C1C(=O)O)C2=CC=CC=C2
InChIInChI=1S/C10H9N3O2/c1-7-9(10(14)15)12-13(11-7)8-5-3-2-4-6-8/h2-6H,1H3,(H,14,15)
InChIKeyGQYQHAGPALBYDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Analysis of 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic Acid (CAS 22300-56-7) as a Specialized Chemical Scaffold


5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid (CAS 22300-56-7), also known as MPTC, is a heterocyclic building block characterized by a 1,2,3-triazole core with a 2-phenyl and a 5-methyl substitution [1]. It is a key precursor for synthesizing more complex molecules with applications in medicinal chemistry and material science. Its value lies not just in its intrinsic activity, but in its ability to serve as a modular scaffold for creating derivatives with enhanced and highly specific properties [2]. It has been used to develop potent xanthine oxidase inhibitors and a selective chemosensor for mercury ions [REFS-3, REFS-4].

Why Generic Substitution Fails: The Uniquely Addressable Nature of 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic Acid (CAS 22300-56-7)


While many 1,2,3-triazole-4-carboxylic acid derivatives exist, generic substitution fails because the specific substitution pattern (2-phenyl and 5-methyl) on the MPTC scaffold is critical for downstream functionalization and resulting application-specific performance [1]. The 4-carboxylic acid group provides a versatile handle for conjugation to create amides and hydrazides [2]. Furthermore, the exact placement of the phenyl and methyl groups influences the molecule's electronic properties and steric interactions, which directly affect its ability to act as a precursor for derivatives with high target selectivity, such as the mixed-type XO inhibitor 7f or the selective Hg2+ chemosensor RMPTC [3]. Substituting a different triazole carboxylic acid with a different substitution pattern would yield a different derivative and would not be expected to confer the same properties, which is why sourcing the exact compound is essential for reproducible research [4].

Quantitative Evidence Guide: Verifiable Differentiation of 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic Acid (CAS 22300-56-7)


MPTC-Derived XO Inhibitor 7f Exhibits Mixed-Type Inhibition, a Potentially Favorable Mechanism vs. Classic Competitive Inhibitors

Derivative 7f, a carbohydrazide synthesized directly from MPTC, was identified as a mixed-type inhibitor of Xanthine Oxidase (XO) [1]. This contrasts with the competitive inhibition mechanism of many common XO inhibitors like allopurinol. Mixed-type inhibitors can bind to both the free enzyme and the enzyme-substrate complex, offering a potential advantage in overcoming resistance and providing a more sustained inhibition profile compared to purely competitive inhibitors [1].

Medicinal Chemistry Enzymology Gout Xanthine Oxidase

The MPTC-Based Chemosensor RMPTC Enables Naked-Eye Detection of Hg2+ with High Selectivity Over Coexisting Ions

The MPTC derivative RMPTC, a rhodamine B conjugate, exhibits a selective chromogenic response to Hg2+ ions, changing from colorless to pink, which enables naked-eye detection [1]. Critically, the fluorescence signal of the RMPTC-Hg2+ system was reported to be unaffected by the presence of other coexisting metal ions, a key differentiator from many other fluorescent probes that suffer from cross-reactivity [1].

Analytical Chemistry Sensor Development Environmental Monitoring Heavy Metal Detection

Derivatives of MPTC Demonstrate XO Inhibitory Potency in the Submicromolar/Nanomolar Range, Indicating a Highly Potent Scaffold

Carboxylic acid and carbohydrazide derivatives synthesized from the MPTC scaffold exhibited high potency against XO, with IC50 values in the submicromolar to nanomolar range [1]. While direct IC50 data for the unmodified MPTC free acid is not reported in the literature, its derivatives demonstrate that this specific scaffold is capable of producing inhibitors that are up to 3 orders of magnitude more potent than the classic drug allopurinol (IC50 ~2.9 µM) and approach the potency of the leading drug febuxostat (IC50 ~1.8 nM) [REFS-1, REFS-2].

Medicinal Chemistry Drug Discovery Xanthine Oxidase Hyperuricemia

High-Value Application Scenarios for 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic Acid (CAS 22300-56-7)


Medicinal Chemistry: Lead Scaffold for Next-Generation Xanthine Oxidase Inhibitors

Procure MPTC for use as a validated starting material in medicinal chemistry campaigns aimed at developing novel, mixed-type xanthine oxidase (XO) inhibitors. Its derivatives have demonstrated submicromolar to nanomolar potency against XO, significantly exceeding the classic drug allopurinol [1]. The resulting mixed-type inhibition mechanism is a key differentiator that can be exploited for improved therapeutic profiles.

Analytical Chemistry: Precursor for High-Selectivity Optical Sensors for Mercury(II) Ions

Utilize MPTC to synthesize functional materials, such as the RMPTC chemosensor, for the selective detection of Hg2+ ions [2]. The resulting sensor exhibits a distinct colorimetric response and fluorescence signal that is unaffected by coexisting metal ions, enabling naked-eye detection in aqueous solutions. This application is relevant for environmental monitoring and water quality testing.

Academic & Industrial Research: A Core Triazole Building Block for Diverse Chemical Libraries

Source MPTC as a versatile building block for synthesizing a wide range of compounds. The 4-carboxylic acid group is a convenient handle for creating amides, esters, and hydrazides, while the specific 2-phenyl and 5-methyl substitution pattern imparts unique electronic and steric properties to the resulting molecules [3]. It is a critical reagent for building targeted chemical libraries for biological screening and materials science.

Technical Documentation Hub

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